3-(2-fluorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one
Description
This compound features an 8-azabicyclo[3.2.1]octane core, a bicyclic amine scaffold, substituted at the 3-position with a methylidene group (C=CH₂) and at the 8-position with a propan-1-one linker attached to a 2-fluorophenyl group. Its molecular formula is C₁₇H₁₉FNO, with a molecular weight of 284.34 g/mol (inferred from analogs in ) .
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c1-12-10-14-7-8-15(11-12)19(14)17(20)9-6-13-4-2-3-5-16(13)18/h2-5,14-15H,1,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRWKHKPNGOASS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the azabicyclo[3.2.1]octane core through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted fluorophenyl derivatives .
Scientific Research Applications
3-(2-fluorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, altering cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:
Analysis of Substituent Effects
Aryl Group Modifications
- Halogenated Phenyl Groups: The target compound’s 2-fluorophenyl group balances lipophilicity and electronic effects. Bromophenyl (BK61965) and nitrophenyl (para-nitroazaprocin) groups introduce larger halogens or electron-withdrawing nitro moieties, which may influence metabolic stability and CNS activity .
Bicyclic Ring Substituents
- Methylidene vs. Heterocyclic Groups: The 3-methylidene group in the target compound introduces conformational rigidity. 3-methoxy (BK61729) increases polarity, which may enhance aqueous solubility but reduce membrane permeability .
Linker Variations
- Propan-1-one vs. Propenyl :
- The ketone linker in the target compound allows for hydrogen bonding, whereas the propenyl group in para-nitroazaprocin introduces planarity, possibly affecting bioavailability and receptor interaction .
Biological Activity
The compound 3-(2-fluorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one , also known by its CAS number 2320682-49-1, is a derivative of the bicyclic structure known as azabicyclo[3.2.1]octane. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry.
- Molecular Formula : C₁₅H₁₅FNO
- Molecular Weight : 263.31 g/mol
- Structure : The compound features a fluorophenyl group, a bicyclic azabicyclo structure, and a propanone moiety, which contribute to its unique biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the opioid and serotonin receptors:
-
Mu Opioid Receptor Antagonism :
- Research indicates that compounds related to azabicyclo structures can act as antagonists at the mu-opioid receptor (MOR), which is involved in pain regulation and reward pathways in the brain .
- This antagonistic action suggests potential applications in treating conditions associated with opioid misuse and gastrointestinal motility disorders.
- Serotonin Receptor Modulation :
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological effects of similar compounds:
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various bacterial strains, suggesting potential for development as antibiotics .
In Vivo Studies
In vivo studies have demonstrated:
- Analgesic Effects : Animal models treated with azabicyclo derivatives exhibited reduced pain sensitivity, indicating analgesic properties that may be beneficial in pain management therapies .
Case Studies
- Case Study on Opioid Receptor Interaction :
- Case Study on Serotonin Modulation :
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 263.31 g/mol |
| LogP | 2.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Biological Activity | Effect |
|---|---|
| Mu Opioid Receptor Antagonism | Pain relief |
| Serotonin Receptor Agonism | Mood enhancement |
| Antimicrobial Activity | Bacterial inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
